molecular formula C10H15NOS B2537977 4-[(5-Methylfuran-2-yl)methyl]thiomorpholine CAS No. 100131-92-8

4-[(5-Methylfuran-2-yl)methyl]thiomorpholine

Cat. No.: B2537977
CAS No.: 100131-92-8
M. Wt: 197.3
InChI Key: ZYAGHIGGKBFZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Methylfuran-2-yl)methyl]thiomorpholine is an organic compound with the molecular formula C10H15NOS. It is a derivative of thiomorpholine, where a 5-methylfuran-2-ylmethyl group is attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Methylfuran-2-yl)methyl]thiomorpholine typically involves the reaction of thiomorpholine with 5-methylfurfural under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The process involves the nucleophilic addition of thiomorpholine to the aldehyde group of 5-methylfurfural, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methylfuran-2-yl)methyl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The thiomorpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

4-[(5-Methylfuran-2-yl)methyl]thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(5-Methylfuran-2-yl)methyl]thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and thiomorpholine moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-[(5-Methylfuran-2-yl)methyl]morpholine: Similar structure but with a morpholine ring instead of thiomorpholine.

    5-Methylfurfural: The precursor used in the synthesis of 4-[(5-Methylfuran-2-yl)methyl]thiomorpholine.

    Thiomorpholine: The parent compound without the furan substituent.

Uniqueness

This compound is unique due to the presence of both the furan and thiomorpholine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.

Properties

IUPAC Name

4-[(5-methylfuran-2-yl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-9-2-3-10(12-9)8-11-4-6-13-7-5-11/h2-3H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAGHIGGKBFZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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